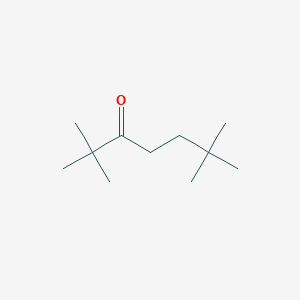

2,2,6,6-Tetramethylheptan-3-one

Description

Historical Context and Significance of β-Diketone Ligands

The study of β-diketones has a long and storied history in chemistry, particularly in the field of coordination chemistry. researchgate.net These compounds are renowned for their ability to act as chelating ligands, meaning they can bind to a central metal atom at two points simultaneously, much like the claws of a crab. This bidentate coordination is facilitated by the two oxygen atoms of the ketone groups, which can form stable, six-membered rings with a wide variety of metal ions. alfachemic.com

The significance of β-diketone ligands stems from their remarkable versatility. They are fundamental building blocks in the synthesis of a vast array of metal complexes, each with its own unique set of properties and potential applications. researchgate.netalfachemic.com Historically, research in this area has explored their use in diverse fields such as catalysis, materials science, and analytical chemistry. For instance, metal β-diketonate complexes have been instrumental in the development of NMR shift reagents, which are used to simplify complex NMR spectra. researchgate.net They have also found application as precursors for the synthesis of high-temperature superconducting metal oxides and as luminescent materials. researchgate.netalfachemic.com

The ability of β-diketone ligands to form stable and often volatile metal complexes has made them particularly valuable in techniques like chemical vapor deposition (CVD), where they are used to deposit thin films of metal oxides. researchgate.net Furthermore, the complexes they form with rare earth ions are known for their characteristic fluorescence, a property that is harnessed in the development of advanced luminescent materials. alfachemic.com

Overview of Research Trajectories for 2,2,6,6-Tetramethylheptane-3,5-dione (B73088)

Building upon the foundational knowledge of β-diketone chemistry, research on 2,2,6,6-tetramethylheptane-3,5-dione has followed several key trajectories. A significant area of focus has been its use in the synthesis of stable complexes with a variety of metal ions, including lanthanides and transition metals like nickel and lead. sigmaaldrich.comacs.orgamericanelements.com The bulky tert-butyl groups on the ligand are of particular interest as they can influence the steric and electronic properties of the resulting metal complexes, leading to unique structural and reactive characteristics.

Another important research avenue for this compound is its application as a precursor in materials science. Its volatility and ability to form stable metal complexes make it an ideal candidate for use in metal-organic chemical vapor deposition (MOCVD) processes to create thin films with specific properties. acs.org This has implications for the development of advanced materials for electronics and other technological applications.

Furthermore, 2,2,6,6-tetramethylheptane-3,5-dione has been utilized in organic synthesis. It can serve as a starting material for the synthesis of more complex molecules, such as α-aryl-β-diketones and various heterocyclic compounds. sigmaaldrich.comchemicalbook.com Its reactivity at the central methylene (B1212753) group and the ketone functionalities allows for a range of chemical transformations.

The compound is also employed in analytical chemistry. For example, it can be used to create derivatives of other molecules to make them more amenable to analysis by techniques such as gas chromatography/mass spectrometry (GC/MS). chemicalbook.com This derivatization can enhance the volatility of otherwise non-volatile compounds, facilitating their separation and detection. chemicalbook.com

Compound Information Table

| Compound Name | Synonyms |

| 2,2,6,6-Tetramethylheptane-3,5-dione | Dipivaloylmethane, dpm, TMHD |

| Nickel(II) | |

| Lead(II) | |

| α-Aryl-β-diketones |

Physical and Chemical Properties of 2,2,6,6-Tetramethylheptane-3,5-dione

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ pubcompare.ai |

| Molecular Weight | 184.28 g/mol sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid ereztech.com |

| Boiling Point | 72-73 °C at 6 mmHg sigmaaldrich.com |

| Density | 0.883 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.459 sigmaaldrich.com |

| CAS Number | 1118-71-4 sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

40239-53-0 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2,2,6,6-tetramethylheptan-3-one |

InChI |

InChI=1S/C11H22O/c1-10(2,3)8-7-9(12)11(4,5)6/h7-8H2,1-6H3 |

InChI Key |

PLIPKKJKDUPBNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,6,6 Tetramethylheptane 3,5 Dione

Established Synthetic Routes to 2,2,6,6-Tetramethylheptane-3,5-dione (B73088)

The primary and most established method for synthesizing 2,2,6,6-tetramethylheptane-3,5-dione, also known as dipivaloylmethane (DPM) or TMHD, is the Claisen condensation. This reaction involves the acylation of a ketone with an ester in the presence of a strong base. google.com Due to the compound's structure, the typical reactants are pinacolone (B1678379) (tert-butyl methyl ketone) and an ester of pivalic acid, such as methyl pivalate (B1233124) (methyl trimethylacetate). google.com

The general reaction scheme involves the deprotonation of the α-carbon of pinacolone by a strong base, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the pivalate ester. A subsequent elimination of the alkoxide group from the ester yields the β-diketone.

Historically, strong bases like sodamide have been used for this condensation, though such methods have been reported to produce low yields, sometimes as low as 20%. google.com More contemporary approaches have optimized the choice of base and solvent to improve reaction efficiency.

A patented method outlines a specific procedure involving the following steps:

Material Preparation : A mixture of methyl trimethylacetate, an alkali base, and a solvent is stirred for 0.5 to 3 hours. google.com

Reaction : Pinacolone is slowly added to the mixture under heating (20-60°C), and the reaction proceeds at normal pressure for 8 to 48 hours. google.com

Purification : The resulting reaction liquid is purified by adding water and stirring. google.com

The selection of base and solvent is critical for the success of the synthesis.

Table 1: Reactants and Conditions for Synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione

| Reactant 1 | Reactant 2 | Recommended Bases | Recommended Solvents | Temperature |

|---|

Challenges in Ligand Preparation and Purification

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione is not without its difficulties, which primarily stem from the compound's molecular structure.

The most significant challenge is the substantial steric hindrance caused by the two bulky tert-butyl groups flanking the dicarbonyl core. google.com This steric crowding makes the standard Claisen condensation reaction inherently difficult, as it hinders the approach of the nucleophilic enolate to the ester's carbonyl group. This often leads to lower yields compared to the synthesis of less sterically hindered β-diketones. google.com

Further challenges include:

Reaction Conditions : The reaction requires a strong base to effectively deprotonate the ketone. The choice of base is crucial, as weaker bases may not be sufficient to drive the reaction to completion, while overly harsh conditions can lead to side reactions and decomposition.

Purification : While a patented method suggests that its post-processing is simple and results in less pollution, purification can be a challenge in other established routes. google.com Separating the final product from unreacted starting materials and by-products of side reactions can be complex.

Low Yields : Traditional methods, such as those employing sodamide, have been plagued by very low yields, making the process inefficient and costly. google.com

These challenges have driven research into optimizing reaction parameters to develop more efficient and industrially viable synthetic methods. google.com

Novel Approaches in the Synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione Derivatives

Recent advancements have focused not only on optimizing the synthesis of the parent ligand but also on its use in creating novel derivatives. 2,2,6,6-tetramethylheptane-3,5-dione is a versatile ligand that forms stable coordination complexes with many metal ions, which have applications in catalysis and analysis. google.comchemicalbook.com

One novel approach focuses on refining the synthesis of the ligand itself by carefully selecting reagents and conditions to overcome the challenges of steric hindrance and low yield. A patented method that specifies a temperature range of 52-55°C and the use of bases like potassium tert-butoxide in solvents such as DMF represents a more controlled and efficient process. google.com This method is presented as being easier to operate, lower in cost, and more aligned with the principles of green chemistry, making it suitable for industrial-scale production. google.com

Beyond the synthesis of the ligand, research has explored its conversion into more complex molecules. The reactivity of the diketone allows it to serve as a key building block for various derivatives:

Palladium Complexes : The reaction of 2,2,6,6-tetramethylheptane-3,5-dione with disodium (B8443419) hexachlorodipalladate in methanol (B129727) has been studied. rsc.org This reaction can form an intermediate, di-µ-methoxy-bis-(2,2,6,6-tetramethylheptane-3,5-dionato)dipalladium, which can be isolated under specific conditions and serves as a novel derivative. rsc.org

α-Aryl-β-diketones : The parent compound has been used as a starting material in the synthesis of α-aryl-β-diketones. sigmaaldrich.com

Diruthenium Complexes : It is also a precursor for creating complex organometallic structures, such as dicyanamidobenzene-bridge diruthenium complexes. sigmaaldrich.com

These approaches highlight the ongoing development in the chemistry of 2,2,6,6-tetramethylheptane-3,5-dione, expanding its utility from a simple chelating agent to a versatile platform for synthesizing advanced materials and catalysts.

Table of Mentioned Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| 2,2,6,6-Tetramethylheptane-3,5-dione | Dipivaloylmethane, DPM, TMHD | C₁₁H₂₀O₂ |

| Pinacolone | tert-Butyl methyl ketone | C₆H₁₂O |

| Methyl Pivalate | Methyl trimethylacetate | C₆H₁₂O₂ |

| Sodamide | Sodium amide | NaNH₂ |

| Potassium tert-butoxide | C₄H₉KO | |

| Sodium tert-butoxide | C₄H₉NaO | |

| Sodium ethylate | Sodium ethoxide | C₂H₅NaO |

| Cesium carbonate | Cs₂CO₃ | |

| Dimethylformamide | DMF | C₃H₇NO |

| Dimethyl sulfoxide | DMSO | C₂H₆OS |

| Methanamide | Formamide | CH₃NO |

| Acetonitrile | C₂H₃N | |

| Disodium hexachlorodipalladate | Cl₆Na₂Pd₂ |

Coordination Chemistry and Metal Complexation of 2,2,6,6 Tetramethylheptane 3,5 Dione

General Principles of 2,2,6,6-Tetramethylheptane-3,5-dione (B73088) as a Bidentate Ligand

The 2,2,6,6-tetramethylheptane-3,5-dionate anion is a bidentate ligand, coordinating to a metal center through its two oxygen atoms. sigmaaldrich.com This chelation forms a stable six-membered ring with the metal ion. The ligand exists in a keto-enol tautomerism, but upon deprotonation, it forms a resonance-stabilized enolate anion where the negative charge is delocalized over the oxygen-carbon-carbon-oxygen framework. This delocalization contributes to the stability of the metal-ligand bond.

A defining feature of the tmhd⁻ ligand is the presence of sterically demanding tert-butyl groups at the 2 and 6 positions. This steric bulk has a profound impact on the coordination geometry of the resulting metal complexes. The large size of these groups enforces a rigid ligand geometry and creates significant steric crowding around the metal center.

This steric hindrance leads to several key effects:

Stabilization of Monomeric Structures: The bulkiness of the ligands effectively shields the central metal ion, preventing the formation of polymeric or oligomeric structures that are common for complexes with less sterically hindered β-diketonates. This leads to the formation of discrete, monomeric molecules.

Distortion from Ideal Geometries: The steric repulsion between the bulky tert-butyl groups on adjacent ligands can cause distortions from idealized coordination geometries (e.g., octahedral or tetrahedral). For instance, in heteroleptic copper(I) complexes, steric hindrance can be strategically used to achieve a near-perfect tetrahedral geometry by preventing π-π stacking interactions that would otherwise cause distortion. nih.gov

The properties of the tmhd⁻ ligand also significantly influence the thermal stability and reactivity of its metal complexes.

Thermal Stability and Volatility: The bulky tert-butyl groups encapsulate the metal center, reducing intermolecular interactions. This often leads to increased volatility compared to complexes with smaller ligands. This property is crucial for applications such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where volatile precursors are required. ereztech.com The thermal stability of these complexes is a key factor; for example, complexes of magnesium with tmhd⁻ have been studied for their thermal behavior up to melting and sublimation characteristics. researchgate.net The stability of metal acetylacetonates, a related class of compounds, has been shown to have a universal heat capacity behavior over a wide temperature range. researchgate.net

Reactivity: The steric shielding provided by the tmhd⁻ ligands can moderate the reactivity of the central metal ion. ereztech.com This controlled reactivity is advantageous in catalytic applications and deposition processes, preventing unwanted side reactions. ereztech.comacs.orgresearchgate.net The substitution of ligands in metal complexes is a fundamental aspect of their reactivity, with mechanisms often classified as associative or dissociative. scribd.comuvic.cascribd.com The steric bulk of the tmhd⁻ ligand generally favors dissociative pathways for ligand substitution reactions.

Synthesis and Characterization of Specific Metal Complexes with 2,2,6,6-Tetramethylheptane-3,5-dione

The tmhd⁻ ligand forms stable complexes with a wide variety of metals. The synthesis of these complexes typically involves the reaction of a metal salt with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base to deprotonate the β-diketone.

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III), or Fe(tmhd)₃, is a well-characterized iron complex. strem.comprochemonline.comsigmaaldrich.comereztech.comsigmaaldrich.comnih.govcymitquimica.comthermofisher.com It is a red, crystalline solid. prochemonline.comcymitquimica.com

Synthesis and Properties of Fe(tmhd)₃

| Property | Value |

|---|---|

| Chemical Formula | Fe(C₁₁H₁₉O₂)₃ or C₃₃H₅₇FeO₆ strem.com |

| Molecular Weight | 605.65 g/mol sigmaaldrich.com |

| Appearance | Red solid prochemonline.com |

| Melting Point | 179-185 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 300 °C (decomposes) prochemonline.com |

| CAS Number | 14876-47-2 strem.comprochemonline.comsigmaaldrich.com |

Catalytic Activity: Iron complexes are known to be effective catalysts due to iron's abundance, low cost, and non-toxic nature. mdpi.com Fe(tmhd)₃ has been investigated as a catalyst and precursor in various applications:

Chemical Vapor Deposition (CVD): It serves as a precursor for the aerosol-assisted CVD of mixed-conducting ceramic films of Sr-Co-Fe perovskite phases. sigmaaldrich.com It is also used for the formation of barium hexaferrite (BaFe₁₂O₁₉) thin films. sigmaaldrich.com

Catalysis: Iron complexes with N-donor ligands are widely used in homogeneous catalysis, particularly for the oxidation of organic compounds. mdpi.com While specific catalytic applications of Fe(tmhd)₃ are part of broader research into iron-based catalysts, its role as a stable iron source makes it a valuable component in developing new catalytic systems. acs.orgmdpi.com

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), or Cu(tmhd)₂, is a prominent copper complex with significant industrial applications. ereztech.comstrem.comsigmaaldrich.comprochemonline.comdalchem.comamericanelements.comnist.gov It typically appears as a dark violet or purple-blue crystalline solid. ereztech.comstrem.comprochemonline.com

Synthesis and Properties of Cu(tmhd)₂

| Property | Value |

|---|---|

| Chemical Formula | Cu(C₁₁H₁₉O₂)₂ or C₂₂H₃₈CuO₄ ereztech.comstrem.com |

| Molecular Weight | 430.08 g/mol ereztech.comnist.gov |

| Appearance | Dark violet crystalline powder ereztech.com |

| Melting Point | 198 °C ereztech.comprochemonline.com |

| Boiling Point | Sublimes at 100 °C at 0.1 mmHg ereztech.com |

| CAS Number | 14040-05-2 ereztech.comstrem.comsigmaaldrich.comprochemonline.com |

Applications in Thin-Film Deposition: The primary application of Cu(tmhd)₂ is as a precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for creating high-purity copper films. ereztech.com Its high volatility and thermal stability, conferred by the bulky tmhd⁻ ligands, make it an ideal candidate for these techniques. ereztech.com These copper films are essential in the manufacturing of semiconductors and microelectronics, where they are used to enhance conductivity and performance. ereztech.com The controlled reactivity of Cu(tmhd)₂ ensures precise deposition and high-quality coatings. ereztech.com

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum(III), also known as Al(thd)₃, is the aluminum complex of the tmhd⁻ ligand. strem.comsigmaaldrich.comamericanelements.com

Synthesis and Properties of Al(thd)₃

| Property | Value |

|---|---|

| Chemical Formula | Al(C₁₁H₁₉O₂)₃ or C₃₃H₅₇AlO₆ strem.com |

| Molecular Weight | 576.78 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 264-267 °C sigmaaldrich.com |

| CAS Number | 14319-08-5 strem.comsigmaaldrich.com |

Synthesis and Applications: The synthesis of aluminum hydride (AlH₃) and its adducts has been extensively studied for hydrogen storage applications. researchgate.netfrontiersin.orgenergy.govnih.govrsc.org While Al(thd)₃ itself is not a hydrogen storage material, it is part of the broader family of organometallic aluminum compounds used as precursors and catalysts. americanelements.com Like other metal-tmhd complexes, Al(thd)₃ is used as a precursor for thin-film deposition and in various chemical synthesis applications. strem.comamericanelements.com

Holmium(III) Complexes (Ho(TMHD)₃) and Luminescent Properties

Holmium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), abbreviated as Ho(TMHD)₃ or Ho(dpm)₃, is an organometallic complex featuring a central holmium ion (Ho³⁺). ereztech.com This lavender crystalline solid is soluble in common organic solvents like ethanol (B145695), methanol (B129727), and diethyl ether. The compound is primarily utilized in chemical research, particularly in the development of optical devices and magnetic materials, owing to the distinct properties of the holmium ion. It also serves as an organic precursor for the synthesis of other holmium-containing compounds.

The synthesis of Ho(TMHD)₃ typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with a holmium source, such as holmium oxide or holmium chloride, in an organic solvent under heated conditions.

The luminescent properties of holmium complexes are of significant interest. For instance, a holmium(III) coordination polymer demonstrated green luminescence, suggesting its potential as a novel green luminescence material. mdpi.com The excitation at a wavelength of 415 nm has been shown to enhance the green luminescence of Ho³⁺ ions, corresponding to the ⁵S₂→⁵I₈ transition. mdpi.com While detailed studies on the specific luminescent properties of Ho(TMHD)₃ are not extensively documented in the provided results, the general luminescent characteristics of holmium ions are notable. For example, mononuclear Ho³⁺ complexes have been shown to exhibit a strong characteristic emission band in the visible region at 661 nm and several bands in the near-infrared (NIR) region. mdpi.com

Table 1: Properties of Ho(TMHD)₃

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃₃H₅₇HoO₆ | |

| Molar Mass | 714.73 g/mol | |

| Appearance | Lavender crystal solid | |

| Melting Point | 175-180 °C | |

| Boiling Point | 290 °C |

| Solubility | Good in ethanol, methanol, diethyl ether | |

Europium(III) Complexes (Eu(TMHD)₃) for Spectroscopy and Materials Science

Europium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as Eu(TMHD)₃ or Eu(dpm)₃, is a coordination complex containing a europium(III) ion. sigmaaldrich.comereztech.com This compound is recognized for its applications as an NMR shift reagent. sigmaaldrich.comchemicalbook.com In materials science, Eu(TMHD)₃ has been utilized as a doping agent in Gallium Nitride (GaN) light-emitting diodes, where it enhances the luminescent properties of the device. chemicalbook.com

The coordination environment of the europium ion in these complexes is a key aspect of their properties. In the dipyridine adduct of Eu(TMHD)₃, the europium(III) ion is nine-coordinate, with average Eu-O and Eu-N bond distances of 2.380 Å and 2.645 Å for one isomer and 2.385 Å and 2.663 Å for the other. researchgate.net The coordination numbers for lanthanide complexes like these are often high, with 8 and 9 being the most common. researchgate.net

The photoluminescent properties of europium complexes are influenced by ligand-to-metal charge transfer states. researchgate.net For example, mixed-ligand complexes of Eu(III) dipivaloylmethanates with N-heterocyclic ligands have been synthesized and their photoluminescence studied. researchgate.net The study of 4f-4f transitions under UV excitation provides insights into the luminescent behavior of these complexes. researchgate.net

Table 2: Properties of Eu(TMHD)₃

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Eu(OCC(CH₃)₃CHCOC(CH₃)₃)₃ | sigmaaldrich.com |

| Molecular Weight | 701.77 g/mol | sigmaaldrich.com |

| CAS Number | 15522-71-1 | sigmaaldrich.com |

| EC Number | 239-565-5 | sigmaaldrich.com |

Cerium Complexes (Ce(TMHD)₄) and Oxide Material Precursors

Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV), or Ce(TMHD)₄, is an organometallic compound that serves as a valuable precursor for the deposition of cerium oxide thin films. strem.comnih.govamericanelements.com This red powder is noted for its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. strem.comavantorsciences.com

A significant application of Ce(TMHD)₄ is in the creation of hydrophobic coatings. nih.gov Cerium oxide thin films, deposited via aerosol-assisted chemical vapor deposition (AACVD) using Ce(TMHD)₄ as a precursor, have demonstrated water contact angles between 91° and 101.1°. nih.gov These coatings offer a durable alternative to polymer-based self-cleaning surfaces. nih.gov The synthesis of these films involves dissolving the Ce(TMHD)₄ precursor in a solvent like toluene (B28343) and carrying out the deposition at temperatures ranging from 400–500 °C. nih.gov X-ray photoelectron spectroscopy (XPS) analysis of the resulting films showed a transition from a mixed Ce³⁺/Ce⁴⁺ phase to a predominantly Ce⁴⁺ composition. nih.gov

The thermal decomposition of cerium complexes is a critical aspect of their use as precursors. While specific studies on the thermal decomposition of Ce(TMHD)₄ were not detailed in the provided search results, research on other cerium compounds, such as cerium(IV) hydrogen phosphate (B84403), indicates that heating in air can lead to the formation of cerium(III) phosphate (CePO₄) at temperatures as low as 600°C. researchgate.net The decomposition of Ce(TMHD)₄ under fire conditions can produce carbon oxides and cerium oxide fumes. ereztech.com

Table 3: Properties of Ce(TMHD)₄

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄₄H₇₆CeO₈ | strem.com |

| Formula Weight | 873.20 g/mol | strem.com |

| Appearance | Red powder | strem.com |

| Melting Point | 275-280 °C | strem.comchemdad.com |

| Boiling Point | Decomposes at 295 °C (sublimes at 140°/0.05mm) | strem.com |

| CAS Number | 18960-54-8 | strem.com |

Group 2 Metal Complexes (Magnesium, Calcium) with 2,2,6,6-Tetramethylheptane-3,5-dione

Complexes of Group 2 metals with 2,2,6,6-tetramethylheptane-3,5-dione (Htmhd) have been synthesized and structurally characterized. The reaction of oligomeric Group 2 metal ethoxide complexes with Htmhd yields homoleptic β-diketonate compounds of the formula [{M(tmhd)₂}n], where M can be Magnesium (Mg) or Calcium (Ca). rsc.org

For calcium, an intermediate ethanol-solvated species, [Ca₂(tmhd)₄(EtOH)₂], has been identified. rsc.org The homoleptic calcium complex, [Ca₃(tmhd)₆], possesses a novel triangular core structure where all calcium ions are six-coordinate and are linked by tmhd ligands in various coordinating modes. rsc.org The dimeric structure of [Ca₂(tmhd)₄(EtOH)₂] features both chelating and bridging tmhd ligands, along with two terminal ethanol molecules. rsc.org

While specific applications for Mg(TMHD)₂ and Ca(TMHD)₂ were not detailed in the provided search results, the fundamental chemistry of magnesium and calcium is significant. Magnesium ions are known to play a role in the function of proteins like calmodulin, where they can compete with calcium ions for binding sites. nih.gov The interplay between calcium and magnesium is also crucial for various physiological functions, including bone health, muscle function, and nerve transmission. ebay.com Theoretical studies have also explored the potential for low-valent heterobimetallic Mg-Ca complexes, suggesting their thermodynamic stability. nih.gov

Table 4: Synthesized Group 2 Metal TMHD Complexes

| Complex | Metal | Key Structural Feature | Reference |

|---|---|---|---|

| [{Mg(tmhd)₂}n] | Magnesium | Homoleptic β-diketonate | rsc.org |

| [Ca₃(tmhd)₆] | Calcium | Triangular core, six-coordinate Ca ions | rsc.org |

| [Ca₂(tmhd)₄(EtOH)₂] | Calcium | Dimeric with chelating and bridging ligands | rsc.org |

Bismuth(III) Complexes (Bi(dpm)₃)

Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), also referred to as Bi(dpm)₃ or Bi(TMHD)₃, is an organometallic compound. americanelements.comthermofisher.com It is commercially available as a white to brown solid. thermofisher.com

These types of organo-metallic compounds are noted for their non-aqueous solubility, making them suitable for applications in areas such as solar energy and water treatment. americanelements.com They are also used as pharmaceutical intermediates. fishersci.comchemicalbook.com While detailed research findings on the specific applications of Bi(dpm)₃ are not extensively covered in the provided search results, its availability in high purity, submicron, and nanopowder forms suggests its use in advanced materials synthesis. americanelements.com

Table 5: Properties of Bi(dpm)₃

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃₃H₅₇BiO₆ | uni.lu |

| Formula Weight | 758.79 g/mol | thermofisher.com |

| Appearance | White to Brown solid | thermofisher.com |

| CAS Number | 142617-53-6 | thermofisher.com |

Nickel(II) Complexes (Ni(TMHD)₂) and Supramolecular Assemblies

Bis(2,2,6,6-tetramethyl-3,5-heptanedionate)nickel(II), or Ni(TMHD)₂, is a coordination compound with nickel in a +2 oxidation state. cymitquimica.com It typically appears as a purple or bright green powder. cymitquimica.comsinocompound.com This complex is soluble in organic solvents and is recognized for its thermal stability. cymitquimica.com

Ni(TMHD)₂ serves as a precursor in various chemical applications, including catalysis and materials science. cymitquimica.comamericanelements.com It can be used in the synthesis of nickel-containing nanoparticles. cymitquimica.com The structure of Ni(TMHD)₂ has been a subject of study, with research delving into its monomer-trimer isomerism through computational methods. acs.org The structural flexibility of such metal chelate complexes is relevant to the field of supramolecular chemistry. acs.org

The heptanedionate ligands in Ni(TMHD)₂ provide bidentate coordination, which stabilizes the nickel center. cymitquimica.com The compound's thermal stability allows it to decompose at elevated temperatures, which can lead to the formation of nickel oxide. cymitquimica.com

Table 6: Properties of Ni(TMHD)₂

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₃₈NiO₄ | strem.com |

| Formula Weight | 425.23 g/mol | strem.com |

| Appearance | Purple powder / Bright green | cymitquimica.comsinocompound.com |

| Melting Point | 219-223 °C | ereztech.com |

| CAS Number | 14481-08-4 | strem.com |

Palladium Complexes with 2,2,6,6-Tetramethylheptane-3,5-dione

Palladium complexes with 2,2,6,6-tetramethyl-3,5-heptanedione, such as bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) or Pd(TMHD)₂, are utilized as precursors in the preparation of catalysts. asianpubs.org These complexes are valued for their volatility, which is a crucial property for techniques like chemical vapor deposition (CVD). asianpubs.org The synthesis of Pd(TMHD)₂ involves the reaction of palladium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. asianpubs.org The resulting product is a yellow precipitate. asianpubs.org

Palladium itself is a key metal in many catalytic applications, including hydrogenation reactions. asianpubs.orgmdpi.com It is also a major component in automobile catalytic converters, where it helps to convert pollutants into less harmful substances. chemicalbook.com Palladium's ability to absorb hydrogen makes it particularly useful in hydrogen transfer applications and for hydrogen purification. mdpi.com Palladium membranes are employed for producing ultra-pure hydrogen and in membrane reactors for hydrogenation and dehydrogenation processes. mdpi.comrsc.org

While the primary application highlighted for Pd(TMHD)₂ is as a CVD precursor for catalysts, the broader applications of palladium in catalysis and materials science underscore the importance of such precursor compounds. asianpubs.orgmdpi.com

Table 7: Properties of Pd(TMHD)₂

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₃₈O₄Pd | asianpubs.org |

| Appearance | Orange powder / Yellow precipitate | asianpubs.orgcymitquimica.com |

| Molecular Weight | 472.95 g/mol | cymitquimica.com |

Table 8: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2,2,6,6-Tetramethylheptane-3,5-dione | Htmhd, dpm |

| Holmium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | Ho(TMHD)₃, Ho(dpm)₃ |

| Europium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | Eu(TMHD)₃, Eu(dpm)₃ |

| Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) | Ce(TMHD)₄ |

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) | Mg(TMHD)₂ |

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) | Ca(TMHD)₂ |

| Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | Bi(dpm)₃ |

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II) | Ni(TMHD)₂ |

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) | Pd(TMHD)₂ |

| Gallium Nitride | GaN |

| Cerium(III) phosphate | CePO₄ |

Yttrium Complexes (Y(thd)₃) as CVD Precursors

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), commonly abbreviated as Y(thd)₃, is a key organometallic precursor in the field of materials science, particularly for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. ereztech.comiaea.org Its utility stems from its high thermal stability and volatility, which are crucial properties for precursors used in depositing thin films for microelectronics and other advanced applications. ereztech.comosti.gov

Y(thd)₃ has been successfully employed for the deposition of yttrium oxide (Y₂O₃) thin films using microwave electron cyclotron resonance plasma-assisted metal-organic chemical vapor deposition (MOCVD). iaea.org Research has shown that the properties of the resulting films are highly dependent on the precursor's evaporation temperature. For instance, at a substrate temperature of 350°C, varying the precursor temperature from 170°C to 275°C leads to different phases of the deposited material. At 170°C, a cubic Y₂O₃ phase is formed. As the temperature increases to 220°C, cubic yttrium oxide is deposited along with yttrium hydroxide (B78521) carbonate as a minor phase. A further increase to 275°C results in the formation of hexagonal Y₂O₃ with some multiphase structures. iaea.org

In comparative studies for producing yttria-stabilized zirconia (YSZ) coatings via plasma-enhanced CVD, Y(thd)₃ demonstrated superior thermal stability compared to other precursors like Y(acac)₃. osti.gov Mass spectrometric analysis confirmed the presence of the molecular ion [YL₃]⁺ and the absence of significant fragmentation, indicating it does not readily decompose. osti.gov This stability influences its efficiency as a dopant at different temperatures. While at 500°C, its doping performance is similar to other precursors, at 600°C, Y(thd)₃ yields the highest yttria concentration of 2.8 mol%. osti.gov

Y(thd)₃ is also a valuable cation source for the ALD of yttrium fluoride (B91410) (YF₃) thin films, a dielectric material with excellent light transmittance. researchgate.net In this process, Y(thd)₃ is used in conjunction with a fluorine precursor like titanium tetrafluoride (TiF₄). The deposition temperature influences the film's structure, with amorphous films forming below 225°C and polycrystalline structures appearing at higher temperatures. The growth rate for YF₃ films using this method is typically between 1.1 and 1.7 Å per cycle. researchgate.net

Table 1: Research Findings on Y(thd)₃ as a CVD/ALD Precursor

| Parameter | CVD of Y₂O₃ | ALD of YF₃ |

|---|---|---|

| Co-reactant | O₂ plasma iaea.org | TiF₄ researchgate.net |

| Substrate Temperature | 350°C iaea.org | 175–325°C researchgate.net |

| Precursor Temperature | 170-275°C iaea.org | Not specified |

| Film Growth Rate | Not specified | 1.1 - 1.7 Å/cycle researchgate.net |

| Resulting Film | Y₂O₃ (cubic or hexagonal phase) iaea.org | YF₃ (amorphous or polycrystalline) researchgate.net |

| Key Observation | Film properties are drastically changed with precursor evaporation temperature. iaea.org | Impurities (H, C, O, Ti) decrease with increasing deposition temperature. researchgate.net |

Zirconium Complexes (Zr(thd)₄)

Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV), or Zr(thd)₄, is a notable homoleptic complex in the coordination chemistry of zirconium. The semiconductor manufacturing industry is actively seeking new, stable, and readily volatilized precursors for thin film deposition processes like CVD and ALD, which are essential for creating the high-quality zirconium dioxide and zirconium silicate (B1173343) films used in microelectronic devices. google.commdpi.com

The formation of Zr(thd)₄ is often the thermodynamically stable endpoint of reactions involving the modification of zirconium alkoxide precursors with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd). nih.gov For example, when zirconium propoxide precursors are modified with Hthd, various heteroleptic intermediates are formed, but these are eventually transformed into the stable Zr(thd)₄ complex. nih.gov

Despite its stability, the relatively low volatility of Zr(thd)₄ has been a subject of investigation. This property has been attributed to strong van der Waals interactions and efficient close packing within its crystal structure, which must be overcome for the compound to transition into the vapor phase. nih.gov This characteristic underscores the ongoing challenge in designing ideal zirconium precursors that balance high thermal stability with sufficient volatility for efficient transport in CVD and ALD systems. google.comnih.gov

Lanthanide Series Complexes of 2,2,6,6-Tetramethylheptane-3,5-dione (La, Pr, Nd, Sm, Gd, Tb, Dy, Yb)

2,2,6,6-Tetramethyl-3,5-heptanedione (Hthd) is a versatile bidentate ligand widely used in the synthesis of stable coordination complexes with lanthanide series ions. sigmaaldrich.comnih.gov The coordination chemistry of lanthanides is of significant interest due to the unique physical properties of their complexes, including luminescence and magnetism, which lead to applications as markers and in materials science. nih.govresearchgate.net

The synthesis of lanthanide complexes often involves the direct reaction of a lanthanide salt with a β-diketone like Hthd, sometimes in the presence of other ligands to form heteroleptic complexes. researchgate.net These complexes are generally found to be stable at elevated temperatures. For example, complexes of neodymium (Nd³⁺) and erbium (Er³⁺) with a β-diketone ligand are stable up to 120°C. researchgate.net

The nature of the ligands coordinated to the lanthanide ion plays a crucial role in the final properties of the complex, such as volatility and thermal stability, which are important for potential CVD applications. osti.gov For instance, homoleptic dialkyltriazenide complexes of neodymium and europium have been synthesized and are noted for their thermal stability and ability to sublime at low temperatures, making them promising precursors for lanthanide nitrides. osti.gov

In addition to homoleptic and simple heteroleptic complexes, more complex structures have also been synthesized. A series of homodinuclear complexes with the general formula [Ln₂(L)₃(NO₃)₃] has been created for a wide range of lanthanides, including Sm³⁺, Eu³⁺, Tb³⁺, Dy³⁺, Ho³⁺, Er³⁺, Tm³⁺, and Yb³⁺, using a polydentate hydrazone Schiff base ligand. nih.gov In these structures, the lanthanide cations are nine-coordinated, with three bridging oxygen atoms linking the two metal centers. The analytical data confirmed a 2:3 metal-to-ligand stoichiometry for these compounds. nih.gov

Table 2: Examples of Synthesized Lanthanide Complexes

| Lanthanide(s) | Ligand(s) | Complex Type | Key Feature |

|---|---|---|---|

| Nd, Er | 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Btfa) and 1,10-Phenanthroline (B135089) or 2,2'-Bipyridyl | Heteroleptic researchgate.net | Stable up to 120°C researchgate.net |

| Nd, Eu, Er | 1,3-di-tert-butyltriazenide | Homoleptic and Adducts osti.gov | Thermally stable and volatile; potential CVD precursors osti.gov |

Cobalt(III) Complexes (Co(TMHD)₃)

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III), or Co(thd)₃, is an organometallic coordination complex. americanelements.com It is characterized by a central cobalt(III) ion coordinated to three bulky tetramethylheptanedionate ligands. Most cobalt(III) complexes adopt an octahedral geometry and are typically low-spin and kinetically inert, meaning they undergo ligand exchange reactions slowly. researchgate.net

The physical and chemical properties of Co(thd)₃ make it a subject of interest in coordination chemistry. It is a stable compound, appearing as a green powder at room temperature. strem.com Its stability and defined structure are characteristic of chelate complexes formed with β-diketonate ligands.

Table 3: Properties of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃₃H₅₇CoO₆ | strem.com |

| Formula Weight | 608.74 g/mol | strem.com |

| Appearance | Green powder | strem.com |

| CAS Number | 14877-41-9 | strem.com |

| Sublimation Point | 120°C at 0.5 mm Hg | strem.com |

Heteroleptic Metal Complexes of 2,2,6,6-Tetramethylheptane-3,5-dione

Heteroleptic complexes are coordination compounds that contain more than one type of ligand bound to the central metal ion. The use of 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in combination with other ligands allows for the synthesis of a wide variety of such complexes with tailored properties.

A clear example of the formation of heteroleptic species is found in the modification of zirconium and hafnium alkoxide precursors. When zirconium n-propoxide or isopropoxide is treated with Hthd, heteroleptic intermediates such as [Zr(OnPr)₃(thd)]₂ and Zr(OiPr)(thd)₃ are isolated and characterized. nih.gov Similarly, microhydrolysis of hafnium-based systems can yield the dimeric hydroxo-di-thd-substituted complex [Hf(OH)(OiPr)(thd)₂]₂. These heteroleptic species are typically intermediates that eventually convert to the more thermodynamically stable homoleptic complexes, Zr(thd)₄ and Hf(thd)₄. nih.gov

The synthesis of heteroleptic complexes is also a prominent strategy in lanthanide chemistry. For instance, new lanthanide complexes have been created using a β-diketone ligand in conjunction with a secondary ligand like 1,10-phenanthroline or 2,2'-dipyridine. researchgate.net This approach allows for fine-tuning of the coordination environment and the resulting electronic and photophysical properties of the complex.

Furthermore, the concept extends to heterobimetallic systems, where a single ligand bridges two different metal centers. Novel Co(III)/Ru(II) heterobimetallic complexes have been synthesized using a derivative of deferiprone (B1670187) as an ambidentate ligand. mdpi.com In these structures, the ligand first coordinates to the Co(III) center through its O,O donor set. Subsequent reaction with a ruthenium precursor leads to the coordination of the remaining N,N chelating site of the ligand to the Ru(II) center, creating a discrete heterobimetallic complex. mdpi.com

Advanced Spectroscopic Characterization of 2,2,6,6 Tetramethylheptane 3,5 Dione and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2,2,6,6-tetramethylheptane-3,5-dione (B73088) and its complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, while the use of lanthanide complexes of the ligand itself opens up further analytical possibilities.

2,2,6,6-Tetramethylheptane-3,5-dione, also known as dipivaloylmethane, exists as a mixture of keto and enol tautomers. NMR spectroscopy is instrumental in studying this equilibrium. researchgate.netrsc.org The chemical shifts of the protons and carbons are sensitive to the tautomeric form, allowing for their differentiation and quantification. rsc.org

In the keto form, distinct signals are expected for the two tert-butyl groups and the methylene (B1212753) protons. The enol form, which is often stabilized by intramolecular hydrogen bonding, will show a characteristic vinyl proton signal and an enolic hydroxyl proton signal, in addition to the tert-butyl proton signal. The position of the enolic proton can be highly variable and is sensitive to solvent and temperature.

The ¹³C NMR spectrum is also highly informative. The carbonyl carbons of the keto form resonate at a significantly different chemical shift compared to the carbons involved in the C=C double bond of the enol form. rsc.org The chemical shifts for the enolic carbons typically fall within the range of 161–171 ppm, while enaminone structures, a related class of compounds, show resonances between 179–191 ppm. rsc.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 2,2,6,6-Tetramethylheptane-3,5-dione

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | tert-butyl (keto) | ~1.1 |

| ¹H | Methylene (-CH₂-) (keto) | ~3.5 |

| ¹H | tert-butyl (enol) | ~1.2 |

| ¹H | Vinylic (=CH-) (enol) | ~5.6 |

| ¹H | Enolic (-OH) (enol) | Variable (e.g., 15-17) |

| ¹³C | Carbonyl (C=O) (keto) | ~203 |

| ¹³C | Methylene (-CH₂-) (keto) | ~57 |

| ¹³C | Quaternary C (keto) | ~44 |

| ¹³C | Methyl (-CH₃) (keto) | ~27 |

| ¹³C | Vinylic (=C-) (enol) | ~190 |

| ¹³C | Vinylic (=CH-) (enol) | ~93 |

| ¹³C | Quaternary C (enol) | ~41 |

| ¹³C | Methyl (-CH₃) (enol) | ~28 |

Complexes of 2,2,6,6-tetramethylheptane-3,5-dione with paramagnetic lanthanide ions, such as europium(III) and praseodymium(III), are widely used as NMR shift reagents. These reagents, often denoted as Ln(dpm)₃ or Ln(thd)₃, can coordinate to basic sites in other molecules in solution. This interaction brings the paramagnetic lanthanide ion in close proximity to the molecule of interest, inducing large changes in the chemical shifts of its NMR signals.

The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the observed nucleus. This property is highly useful for:

Simplifying complex spectra: Overlapping signals in a crowded NMR spectrum can be resolved by the addition of a lanthanide shift reagent, which spreads the signals over a wider range.

Assigning resonances: The distance dependence of the induced shift can aid in the assignment of signals to specific nuclei within a molecule.

Determining molecular structure and conformation: By analyzing the magnitude of the induced shifts for different nuclei, it is possible to gain insights into the three-dimensional structure of a molecule in solution.

Tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) is a common example of such a reagent and has been used in the structural analysis of various organic molecules, including acridone (B373769) alkaloids. chemguide.co.uk The addition of Eu(dpm)₃ to a solution of these alkaloids leads to a deshielding of the proton signals, with the magnitude of the shift being greater for protons closer to the coordination site of the europium complex. chemguide.co.uk

Mass Spectrometry (MS) for Molecular Structure and Composition

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of 2,2,6,6-tetramethylheptane-3,5-dione and its metal complexes. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable information about the molecular structure. chemguide.co.uklibretexts.orglibretexts.org

For the free ligand, electron ionization (EI) mass spectrometry typically leads to the formation of a molecular ion (M⁺), followed by fragmentation. Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. For 2,2,6,6-tetramethylheptane-3,5-dione, this would lead to the loss of a tert-butyl radical, resulting in a stable acylium ion. libretexts.org

The mass spectra of the metal complexes, such as the lanthanide complexes, are often more complex. Studies on the photofragmentation of Ln(thd)₃ complexes have shown that the fragmentation pattern is highly dependent on the wavelength of the laser used for ionization. For instance, with 355 nm excitation, the mass spectrum is dominated by fragments such as Ln²⁺, Ln⁺, and LnO⁺. In contrast, excitation with visible light (410-450 nm) results in significant signals for the intact parent ion [Ln(thd)₃]⁺ and other ligand-containing fragments like [Ln(thd)₂]⁺.

Table 2: Representative Fragments in the Mass Spectrum of 2,2,6,6-Tetramethylheptane-3,5-dione and its Lanthanide Complexes

| Species | m/z (mass-to-charge ratio) | Identity |

| C₁₁H₂₀O₂ | 184 | Molecular Ion (M⁺) |

| C₇H₁₁O₂ | 127 | [M - C₄H₉]⁺ (Loss of a tert-butyl group) |

| C₄H₉ | 57 | tert-butyl cation |

| [Ln(thd)₃] | Varies with Ln | Parent molecular ion of the complex |

| [Ln(thd)₂] | Varies with Ln | Fragment with loss of one ligand |

| Ln | Varies with Ln | Bare metal ion |

Note: The observed fragments and their relative intensities can vary significantly with the ionization method and conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nist.govnist.gov In 2,2,6,6-tetramethylheptane-3,5-dione, the IR spectrum provides clear evidence for the keto-enol tautomerism.

The keto form is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the region of 1700-1725 cm⁻¹. The enol form, on the other hand, exhibits a C=C stretching vibration at a lower frequency, usually around 1600-1640 cm⁻¹, and a broad O-H stretching band due to the intramolecularly hydrogen-bonded enolic hydroxyl group, which can appear in the range of 2500-3200 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region.

Upon complexation with a metal ion, the IR spectrum undergoes significant changes. The C=O stretching band of the free ligand disappears, and new bands associated with the coordinated carbonyl groups and M-O bonds appear. The position of the C=O stretching vibration in the metal complex is typically shifted to a lower frequency compared to the free ligand, indicating a weakening of the C=O bond upon coordination to the metal.

Table 3: Characteristic IR Absorption Bands for 2,2,6,6-Tetramethylheptane-3,5-dione and its Metal Complexes

| Vibrational Mode | Wavenumber (cm⁻¹) (Free Ligand) | Wavenumber (cm⁻¹) (Metal Complex) |

| O-H stretch (enol) | 2500-3200 (broad) | - |

| C-H stretch | 2850-3000 | 2850-3000 |

| C=O stretch (keto) | 1700-1725 | - |

| C=C stretch (enol) | 1600-1640 | - |

| C=O stretch (coordinated) | - | ~1550-1600 |

| C-C stretch | ~1200-1300 | ~1200-1300 |

| M-O stretch | - | ~400-600 |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and the specific metal ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.netumb.eduresearchgate.net For 2,2,6,6-tetramethylheptane-3,5-dione, the UV spectrum is dominated by π→π* transitions associated with the conjugated system in the enol form.

The UV-Vis spectra of the metal complexes of 2,2,6,6-tetramethylheptane-3,5-dione are particularly informative. acs.org These spectra often exhibit two types of electronic transitions:

Ligand-centered transitions: These are similar to the transitions observed in the free ligand, although they may be shifted in energy upon coordination.

Charge-transfer transitions: These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (Metal-to-Ligand Charge Transfer, MLCT). These transitions are often intense and can be responsible for the vibrant colors of many transition metal complexes.

UV-Vis spectroscopy can also be used to monitor the formation of metal complexes in solution. The changes in the absorption spectrum upon addition of a metal ion to the ligand can be used to determine the stoichiometry and stability of the resulting complex. For example, the absorption spectra of ruthenium(II) complexes with β-diketonato ligands show MLCT bands in the visible region and ligand-centered π-π* transitions in the UV region. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Oxidation States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is applicable only to species with unpaired electrons, such as transition metal ions and organic radicals. tandfonline.comillinois.edumdpi.comnih.goviitb.ac.inresearchgate.net For metal complexes of 2,2,6,6-tetramethylheptane-3,5-dione, EPR spectroscopy is a powerful tool for determining the oxidation state of the metal ion and for probing the geometry of the coordination sphere.

For example, copper(II) complexes, which have a d⁹ electronic configuration with one unpaired electron, are EPR active. The EPR spectrum of a Cu(II) complex provides information about the g-values and hyperfine coupling constants, which are sensitive to the electronic structure and the nature of the coordinating ligands. mdpi.comnih.gov The g-tensor components can indicate the symmetry of the ligand field around the copper ion. For instance, square planar and square pyramidal Cu(II) complexes typically show axial EPR signals. mdpi.com

The hyperfine splitting pattern, which arises from the interaction of the unpaired electron with the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu), can provide further details about the coordination environment. In some cases, superhyperfine splitting due to the interaction with the nuclear spins of the ligand donor atoms can also be observed.

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of molecules in the solid state. For metal complexes of 2,2,6,6-tetramethylheptane-3,5-dione, often abbreviated as H(tmhd) or H(dpm) (for dipivaloylmethane), this method provides invaluable insights into the coordination environment of the metal center, the conformation of the ligand, and the packing of the molecules within the crystal lattice.

Analysis of Coordination Polyhedra and Ligand Conformations

The 2,2,6,6-tetramethylheptane-3,5-dionate anion, [C(CH₃)₃COCHCOC(CH₃)₃]⁻, typically acts as a bidentate chelating ligand, coordinating to a metal ion through its two oxygen atoms. The resulting six-membered chelate ring is a common feature in these complexes. The specific coordination polyhedron adopted by the metal ion is influenced by its size, oxidation state, and the stoichiometry of the complex.

Lanthanide complexes, owing to the larger ionic radii of the lanthanide ions, can exhibit higher coordination numbers. A notable example is the europium shift reagent complex, the dipyridine adduct of tris-(2,2,6,6-tetramethylheptane-3,5-dionato)europium(III), Eu(dpm)₃(py)₂. In this complex, the europium ion is coordinated to the six oxygen atoms of the three dpm ligands and the two nitrogen atoms of the pyridine (B92270) ligands, resulting in an eight-coordinate geometry.

The conformation of the 2,2,6,6-tetramethylheptane-3,5-dionate ligand itself is also a subject of crystallographic interest. The six-membered chelate ring formed upon coordination to a metal is generally planar or nearly planar. The bulky tert-butyl groups can, however, influence the finer details of the ligand's conformation, including the torsion angles within the chelate ring and the orientation of the tert-butyl groups relative to the chelate plane.

Table 1: Selected Crystallographic Data for Metal Complexes of 2,2,6,6-Tetramethylheptane-3,5-dione

| Compound | Metal Ion | Coordination Geometry | Crystal System | Space Group | Reference |

| Bis(2,2,6,6-tetramethylheptane-3,5-dionato)nickel(II) | Ni(II) | Square Planar | Monoclinic | P2₁/c | acs.org |

| Tris(2,2,6,6-tetramethylheptane-3,5-dionato)iron(III) | Fe(III) | Distorted Octahedral | Monoclinic | P2₁/c | |

| [Eu(dpm)₃(py)₂] | Eu(III) | Eight-coordinate | - | - |

Disorder and Packing Effects in Crystal Structures

The solid-state structures of metal complexes of 2,2,6,6-tetramethylheptane-3,5-dione are not only defined by the intramolecular geometry but also by the arrangement of molecules in the crystal lattice and any present disorder.

Disorder Effects:

A common phenomenon observed in the crystal structures of complexes bearing the 2,2,6,6-tetramethylheptane-3,5-dionate ligand is the rotational disorder of the bulky tert-butyl groups. Due to their near-spherical shape and the relatively low energy barrier for rotation around the C-C bond connecting them to the chelate ring, these groups can adopt multiple orientations within the crystal lattice. This is often modeled in crystallographic refinement as a two-fold or even more complex disorder, where the methyl carbons of a tert-butyl group occupy two or more sets of positions, each with a specific occupancy factor.

For example, in the coordination polymer trans-[Ni(tmhd)₂(qox)]n (where qox = quinoxaline), significant two-fold disorder is observed for five of the six crystallographically independent tert-butyl groups in the asymmetric unit. researchgate.net The extent of this disorder can be quantified, with the major and minor conformers having distinct occupancy values. researchgate.net In some instances, only one of the tert-butyl groups may exhibit significant disorder. researchgate.net The refinement of these disordered structures often requires the use of specialized models, such as a "riding model" for hydrogen atoms, to accurately represent the electron density.

Packing Effects:

The way in which the individual complex molecules pack together in the crystal is governed by intermolecular forces. In the case of 2,2,6,6-tetramethylheptane-3,5-dionato complexes, van der Waals interactions between the hydrocarbon portions of the ligands, particularly the methyl groups of the tert-butyl substituents, are dominant.

Table 2: Disorder in tert-Butyl Groups of trans-[Ni(tmhd)₂(qox)]n researchgate.net

| tert-Butyl Group | Occupancy of Major Position (%) | Occupancy of Minor Position (%) |

| C9 | - | - |

| C18 | 58 | 42 |

| C27 | 64 | 36 |

| C36 | 63 | 37 |

| C45 | 57 | 43 |

| C54 | 55 | 45 |

Theoretische Und Computergestützte Chemie Von 2,2,6,6 Tetramethylheptan 3,5 Dion Und Seinen Metallkomplexen

Die theoretische und computergestützte Chemie liefert unschätzbare Einblicke in die molekularen Eigenschaften von 2,2,6,6-Tetramethylheptan-3,5-dion (TMHD), auch bekannt als Dipivaloylmethan, und seinen vielfältigen Metallkomplexen. Durch den Einsatz hochentwickelter Rechenmethoden können Forscher Strukturen, Stabilitäten, elektronische Eigenschaften und Reaktionsmechanismen mit hoher Genauigkeit vorhersagen und verstehen.

Reaction Mechanisms and Chemical Transformations Involving 2,2,6,6 Tetramethylheptane 3,5 Dione

Keto-Enol Tautomerism and Stability of Enol Forms

2,2,6,6-Tetramethylheptane-3,5-dione (B73088), like other β-dicarbonyl compounds, exhibits keto-enol tautomerism, an equilibrium between two constitutional isomers: the diketo form and the enol form. masterorganicchemistry.com This process can be catalyzed by either acid or base. masterorganicchemistry.com Generally, for simple ketones and aldehydes, the keto form is overwhelmingly favored. masterorganicchemistry.com However, for 1,3-diketones, the enol form can be significantly populated due to factors like conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com

The enol form of 2,2,6,6-tetramethylheptane-3,5-dione is stabilized by the formation of a conjugated π-system and a six-membered pseudo-aromatic ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. The bulky tert-butyl groups also influence the equilibrium. In its deprotonated, anionic form, which acts as a ligand in metal complexes, the enolate structure is stabilized by resonance, with delocalized π-electron density across the O-C-C-C-O framework. This delocalization is evidenced by the C-O bond lengths in metal complexes, which are intermediate between typical single and double bonds.

Table 1: Predicted Collision Cross Section (CCS) Values for Tautomeric Forms This table presents the predicted collision cross section values for various adducts of 2,2,6,6-tetramethylheptane-3,5-dione, which can be used in mass spectrometry to distinguish between its different ionic forms.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 185.15361 | 141.9 |

| [M+Na]⁺ | 207.13555 | 148.4 |

| [M-H]⁻ | 183.13905 | 142.4 |

| [M+NH₄]⁺ | 202.18015 | 162.4 |

| [M+K]⁺ | 223.10949 | 148.5 |

| Data sourced from PubChemLite. uni.lu |

Oxidation, Reduction, and Substitution Reactions of 2,2,6,6-Tetramethylheptane-3,5-dione and its Metal Complexes

The reactivity of 2,2,6,6-tetramethylheptane-3,5-dione (often abbreviated as Hthd or dpmH) and its metal complexes encompasses a range of oxidation, reduction, and substitution reactions.

Oxidation: The reaction of Hthd with oxalyl chloride does not yield a simple product but rather a complex mixture of chlorinated furanone derivatives. clockss.org These intermediates can subsequently be converted into 5-t-butyl-4-pivaloylfuran-2,3-dione through thermal treatment, which involves fragmentation and elimination of HCl or oxalyl chloride. clockss.org

Reduction: While specific reduction studies on the free Hthd ligand are not extensively detailed in the provided sources, the reduction of related ketones is well-documented. For instance, the catalytic hydrogenation of triacetoneamine (2,2,6,6-tetramethyl-4-piperidone) to 2,2,6,6-tetramethyl-4-piperidinol (B29938) (TMP) is an important industrial process. nih.gov This reaction is typically carried out over copper-based catalysts, such as CuCrSr/Al₂O₃, at elevated temperatures and hydrogen pressures. nih.gov At 120 °C and 2 MPa of hydrogen, this catalyst can achieve nearly complete conversion of the ketone with over 97% selectivity for the corresponding alcohol. nih.gov

Substitution: The central carbon atom (C4) of the diketone is nucleophilic in its enol or enolate form and can undergo substitution reactions. The compound is used as a substrate for the synthesis of α-aryl-β-diketones. chemicalbook.comsigmaaldrich.com

Metal complexes of Hthd also undergo various reactions. For example, palladium(II) complexes with Hthd and its thioxo-analogs, such as Pd(thd)₂, can be reduced under a hydrogen atmosphere. researchgate.netresearchgate.net

Ligand Exchange Processes in Metal Complex Synthesis

A primary role of 2,2,6,6-tetramethylheptane-3,5-dione in chemistry is as a bidentate, anionic ligand (thd⁻) that forms stable complexes with a wide variety of metal ions. sigmaaldrich.comsmolecule.com These complexes are often synthesized via ligand exchange or substitution reactions, where the Hthd molecule, typically after deprotonation by a base, displaces other ligands from a metal precursor.

For instance, zirconium and hafnium propoxide precursors react with Hthd to form various substituted species. nih.gov The modification process involves the stepwise substitution of propoxide ligands with the thd⁻ ligand, leading to the formation of complexes like [Zr(OnPr)₃(thd)]₂ and Zr(OiPr)(thd)₃. nih.gov These reactions show that heteroleptic intermediates are formed en route to the thermodynamically stable, fully substituted M(thd)₄ complexes. nih.gov

Similarly, the synthesis of a barium complex, Ba(thd)₂(phen)₂, involves the reaction of barium dichloride dihydrate with Hthd and 1,10-phenanthroline (B135089). researchgate.net The formation of a palladium complex, bis(2,2,6,6-tetramethylheptane-3,5-dionato)palladium(II), occurs when Hthd reacts with the disodium (B8443419) hexachlorodipalladate ion in methanol (B129727). rsc.org This reaction proceeds through a proposed di-µ-methoxy-bis(thd)dipalladium intermediate. rsc.org

Mechanistic Investigations in Catalytic Reactions (e.g., Ullmann Coupling)

The Ullmann reaction, a copper-catalyzed method for forming aryl-aryl or aryl-ether bonds, has seen significant improvements through the use of ancillary ligands, including 2,2,6,6-tetramethylheptane-3,5-dione. nih.govwikipedia.org Mechanistic studies have provided insight into the role of the thd⁻ ligand in the catalytic cycle.

In the Ullmann coupling of phenols with aryl halides, the catalyst can be generated from Cu(I) and Hthd. nih.gov Detailed studies combining experimental data (NMR, ESI-MS) and DFT calculations suggest that the reaction involves anionic Cu(I) intermediates. nih.gov For the system using Hthd as the ligand, a key heteroleptic species, [Cu(thd)(OAr)]⁻, is generated reversibly in an equilibrium with homoleptic cuprates like K[Cu(OAr)₂]. nih.gov The kinetic data and isotope effect measurements indicate that the turnover-limiting step is the irreversible oxidative addition of the iodoarene to this anionic [Cu(thd)(OAr)]⁻ complex. nih.gov This is followed by the dissociation of the iodide ion and subsequent reductive elimination of the biaryl ether product from a neutral Cu(III) intermediate. nih.gov

Formation of 1,3-Diketones in Organic Synthesis

1,3-Diketones, including 2,2,6,6-tetramethylheptane-3,5-dione, are a crucial class of compounds in organic synthesis. acs.orgfiveable.me Several synthetic methodologies exist for their preparation.

The classic and most common approach is the Claisen condensation , which involves the base-catalyzed acylation of a ketone enolate with an ester. acs.orgnih.gov Modifications of this method have been developed to improve efficiency and substrate scope. nih.gov

A more modern and operationally simple approach is the direct C-acylation of ketones via soft enolization . acs.orgacs.org This method avoids the pre-formation of the enolate using strong bases. Instead, a ketone is treated with an acylating agent (such as an N-acylbenzotriazole or an acid chloride) in the presence of a Lewis acid like MgBr₂·OEt₂ and a mild, non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt). acs.orgorganic-chemistry.org This process generates the 1,3-diketone directly under mild conditions and is compatible with a range of functional groups. acs.orgacs.org

Table 2: Selected Examples of 1,3-Diketone Synthesis via Soft Enolization

| Ketone | Carboxylic Acid Precursor | Yield (%) |

| Acetophenone | 4-Methoxybenzoic acid | 94 |

| Acetophenone | 4-Nitrobenzoic acid | 83 |

| Acetophenone | 3-Phenylpropanoic acid | 88 |

| Cyclohexanone | 4-Methoxybenzoic acid | 84 |

| Cyclopentanone | 4-Methoxybenzoic acid | 63 |

| Data from a study on acylation using crude acid chlorides under soft enolization conditions. acs.org |

Other methods for synthesizing 1,3-diketones include the hydration of alkynones and various decarboxylative coupling reactions. nih.gov

Acylation Reactions Mediated by 2,2,6,6-Tetramethylheptane-3,5-dione

Acylation is a fundamental transformation in organic chemistry, and 2,2,6,6-tetramethylheptane-3,5-dione is involved in this class of reactions in several ways. chemicalbook.com The compound itself is the product of an acylation reaction, specifically the Claisen condensation between methyl pivalate (B1233124) and pinacolone (B1678379) (tert-butyl methyl ketone). chemicalbook.com

Furthermore, the dione (B5365651) serves as a key building block for creating more complex acylated structures. It is used as a starting material in the synthesis of α-aryl-β-diketones. chemicalbook.comsigmaaldrich.com

In a broader sense, acylation refers to the conversion of compounds with active hydrogens (like alcohols and amines) into esters and amides. chemicalbook.com While Hthd itself is not typically used as a direct acylating agent, its metal complexes can catalyze such transformations. The ligand's ability to form stable, soluble, and catalytically active metal complexes makes it a valuable component in catalyst design for various organic reactions, including acylations. smolecule.com

Applications of 2,2,6,6 Tetramethylheptane 3,5 Dione in Advanced Chemical Synthesis and Materials Science

Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD)

Metal complexes of 2,2,6,6-tetramethylheptane-3,5-dione (B73088), often referred to as metal(thd) or metal(dpm) compounds, are widely used as volatile precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). wikipedia.org These techniques are fundamental for fabricating high-quality thin films for various technological applications. The success of MOCVD and ALD relies heavily on the precursor's ability to be transported in the vapor phase to a heated substrate where it decomposes to deposit the desired material. sigmaaldrich.com The advantageous properties of metal(thd) complexes, such as their volatility and stability, make them ideal candidates for these processes. wikipedia.orgresearchgate.net

Fabrication of High-Purity Metal Films (e.g., Copper, Yttrium, Cerium)

Complexes of 2,2,6,6-tetramethylheptane-3,5-dione with various metals are instrumental in depositing high-purity metal and metal oxide films. For instance, lanthanide complexes, including those of yttrium and cerium, utilize this ligand to achieve the necessary volatility for CVD and ALD processes. sigmaaldrich.comacs.orgamericanelements.com Tris(2,2,6,6-tetramethylheptane-3,5-dionato)lanthanum(III) (La(thd)₃) and its counterparts with other rare-earth elements are common precursors. americanelements.com Similarly, bismuth(thd)₃ is a known precursor for bismuth-containing materials. americanelements.com The selection of these precursors is critical for applications in electronics and optics, where film purity is paramount.

Synthesis of Complex Oxide Thin Films (e.g., BaFe₁₂O₁₉, LaMnO₃, LaAlO₃)

The synthesis of multi-component or complex oxide thin films is a significant application of MOCVD using thd-based precursors. These materials often possess unique magnetic, electronic, or optical properties.

Barium Hexaferrite (BaFe₁₂O₁₉): Thin films of barium hexaferrite, a material of great interest for magnetic recording and microwave applications, have been successfully synthesized using an injection-MOCVD technique. journaldephysique.orgresearchgate.net In this process, solutions of Ba(thd)₂ and Fe(thd)₃ in a solvent like 1,2-dimethoxyethane (B42094) are injected into an evaporator. researchgate.net The resulting vapors are then transported to a substrate, such as sapphire (Al₂O₃), heated to around 800 °C, to form epitaxial BaFe₁₂O₁₉ films with a preferred crystal orientation. journaldephysique.orgresearchgate.net

Lanthanum Manganite (LaMnO₃): Thin films of LaMnO₃ have been deposited via Atomic Layer Deposition (ALD) using La(thd)₃ and Mn(thd)₃ as the metal precursors. osti.gov These films, when deposited on suitable substrates, can be used to create highly dispersed nickel catalysts that show enhanced activity for processes like the CO₂ reforming of methane. osti.gov The ability to form these complex oxide films with controlled thickness is a key advantage of ALD.

Lanthanum Aluminate (LaAlO₃): While various precursors are used for LaAlO₃, lanthanum β-diketonates like La(thd)₃ are suitable candidates for the lanthanum source in ALD and MOCVD processes due to their thermal properties. researchgate.netmdpi.com The deposition of high-k dielectric materials such as LaAlO₃ is crucial for the development of next-generation transistors and electronic devices. harvard.edu The ALD growth of LaAlO₃ often involves alternating pulses of a lanthanum precursor, an aluminum precursor (like trimethylaluminum), and an oxidant. researchgate.net

Development of Specialized Electronic Materials

The thin films fabricated using 2,2,6,6-tetramethylheptane-3,5-dione precursors are integral to a wide range of specialized electronic materials.

Magnetic Materials: As mentioned, BaFe₁₂O₁₉ films are developed for high-density magnetic recording media and for components in microwave circuits due to their specific magnetic anisotropy. journaldephysique.orgresearchgate.net

High-k Dielectrics: LaAlO₃ and other lanthanum-containing oxides are explored as high-k gate dielectrics in metal-oxide-semiconductor field-effect transistors (MOSFETs). harvard.edunih.gov These materials allow for smaller and more efficient transistors by reducing current leakage.

Catalytic Materials: LaMnO₃ films serve as supports for catalysts, enhancing their stability and performance at high temperatures. osti.gov

Thermal Stability and Volatility Considerations for CVD Precursors

The suitability of a metal(thd) complex as a CVD or ALD precursor is governed by its thermal properties, specifically its volatility and thermal stability. rice.eduacs.org A good precursor must be volatile enough to be transported into the reactor at a reasonable temperature but stable enough to avoid premature decomposition in the gas phase. researchgate.net

Thermogravimetric analysis (TGA) is commonly used to assess these properties. rice.edu Studies have shown that the volatility of metal β-diketonates is significantly influenced by the ligand's substituents. The bulky tert-butyl groups in the thd ligand generally enhance volatility compared to less sterically hindered ligands. rice.edunih.gov The sublimation enthalpy (ΔHsub), a measure of the energy required to vaporize the solid, is a key parameter. For a series of metal complexes M(diketonate)₃, the ΔHsub values for M(thd)₃ derivatives are typically 93-99% of those for the corresponding parent acetylacetonate (B107027) (acac) complexes, indicating comparable volatility despite the higher molecular mass. rice.edu

The table below summarizes the thermal properties of selected metal(thd) complexes, highlighting their suitability as MOCVD precursors.

| Compound | Deposition Technique | Evaporator/Substrate Temperature (°C) | Key Thermal Property | Reference |

|---|---|---|---|---|

| Ba(thd)₂ | Injection-MOCVD | 250 (Evaporator) / 800 (Substrate) | Sufficiently volatile in solution for flash vaporization. | researchgate.net |

| Fe(thd)₃ | Injection-MOCVD | 250 (Evaporator) / 800 (Substrate) | Sufficiently volatile in solution for flash vaporization. | researchgate.net |

| Co(thd)₃ | Pulse-CVD | Not specified | Vapor pressure measured in the range of 430-468 K. Two crystalline phases with different volatilities exist. | researchgate.netresearchgate.net |

| La(thd)₃-DMEA | ALD | 250-280 (Substrate) | Exhibits good thermal stability and volatility for ALD applications. | mdpi.com |

| Zr(thd)₄ | MOCVD | Not specified | Shows unusually low volatility due to strong van der Waals interactions in its crystal structure. | nih.gov |

Catalyst and Reagent Development in Organic Synthesis

Beyond materials science, 2,2,6,6-tetramethylheptane-3,5-dione itself serves as a powerful reagent and ligand in organic synthesis, primarily to facilitate challenging chemical transformations. sigmaaldrich.comchemicalbook.com

Enhancement of Reaction Rates and Selectivity

A prominent example of its catalytic application is in the Ullmann diaryl ether synthesis. This reaction, which forms a carbon-oxygen bond between an aryl halide and a phenol, is traditionally difficult and requires harsh conditions. Research has shown that adding 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) as a ligand for the copper catalyst dramatically accelerates the reaction. nih.govsigmaaldrich.com

In the presence of a copper(I) salt (like CuCl), cesium carbonate as a base, and TMHD as a co-catalyst, the synthesis of diaryl ethers can proceed at more moderate temperatures and in shorter reaction times. nih.gov The TMHD ligand is believed to form a soluble copper complex that facilitates the crucial reductive elimination step, thereby speeding up the catalytic cycle. This method has been shown to be effective for a range of aryl halides and phenols, including electron-rich substrates that are typically less reactive. nih.govsigmaaldrich.com The use of TMHD thus enhances both the rate and the scope of this important reaction.

Applications in Radical Alkene Cross-Coupling Reactions

While the direct application of 2,2,6,6-tetramethylheptane-3,5-dione complexes in radical alkene cross-coupling is an emerging area, the principles of such reactions often involve metal catalysts where β-diketonate ligands can play a crucial role. Radical-radical cross-coupling reactions are powerful tools for C-C bond formation, but controlling selectivity can be challenging. nih.gov Metal-catalyzed approaches, particularly those involving photoredox catalysis or hydrogen atom transfer (HAT), offer a pathway to control the generation and coupling of radical species. nih.gov

In these mechanistic pathways, a metal complex, often iron or copper-based, facilitates the generation of a free radical from an alkene. princeton.edu The metal center's ligand sphere is critical in tuning its redox potential and reactivity. Ligands like 2,2,6,6-tetramethylheptan-3,5-dionate are valuable because their bulky tert-butyl groups can create a well-defined coordination environment, preventing unwanted side reactions and stabilizing the catalytically active species. For instance, in iron-catalyzed reductive alkene coupling, the formation of a reactive Fe-H intermediate is often the rate-limiting step, and the ligand environment directly influences the stability and reactivity of this species. Similarly, in copper-mediated systems, ligands modulate the oxidative power of the catalyst, which is essential for guiding the reaction toward the desired cross-coupled product over homocoupling. princeton.edu

Molecular Magnetism and Single Molecule Magnets (SMMs)

The field of molecular magnetism has been significantly advanced by the development of Single-Molecule Magnets (SMMs), which are individual molecules capable of retaining magnetic information below a certain blocking temperature (TB). nih.gov Lanthanide ions, particularly those with significant magnetic anisotropy like Dysprosium(III) and Terbium(III), are prime candidates for creating SMMs, often referred to as Single-Ion Magnets (SIMs) in mononuclear cases. nih.govacs.org